molecular formula C5H2N5O3- B11083137 6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate

6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate

Cat. No.: B11083137
M. Wt: 180.10 g/mol
InChI Key: STOLDETZCCYJLW-UHFFFAOYSA-M
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Description

6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is part of the broader class of triazolopyrimidines, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate in the presence of a nitrating agent such as nitric acid. The reaction is carried out under reflux conditions, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve crystallization or chromatography techniques to isolate the compound from by-products .

Chemical Reactions Analysis

Types of Reactions

6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate stands out due to its specific nitro group positioning, which imparts unique reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C5H2N5O3-

Molecular Weight

180.10 g/mol

IUPAC Name

6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate

InChI

InChI=1S/C5H3N5O3/c11-4-3(10(12)13)1-6-5-7-2-8-9(4)5/h1-2,11H/p-1

InChI Key

STOLDETZCCYJLW-UHFFFAOYSA-M

Canonical SMILES

C1=NC2=NC=NN2C(=C1[N+](=O)[O-])[O-]

Origin of Product

United States

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